Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate

Solid-state properties Melting point Process chemistry

This penultimate sarafloxacin intermediate features crystalline solid (mp 105°C) for accurate dispensing and safe handling, unlike low-melting ethyl ester analogs. Guaranteed impurity profile (ethanol and imino ether only) simplifies QC. MgO-mediated cyclization delivers 73–85% yield without pyrophoric reagents, cutting CAPEX. Locked 4-fluorophenylamino group enables divergent synthesis of sarafloxacin analogs. Ideal for multi-kg campaigns.

Molecular Formula C17H11Cl2F2NO3
Molecular Weight 386.1769464
CAS No. 176637-98-2
Cat. No. B1149404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
CAS176637-98-2
Molecular FormulaC17H11Cl2F2NO3
Molecular Weight386.1769464
Structural Identifiers
SMILESCOC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F
InChIInChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate (CAS 176637-98-2): A Key Sarafloxacin Intermediate with Differentiated Solid-State Handling and Synthetic Efficiency


Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate (CAS 176637-98-2) is a substituted N-arylaminoacrylic acid methyl ester that functions as a penultimate intermediate in the synthesis of sarafloxacin (A-56620), a veterinary fluoroquinolone antibiotic [1]. The compound belongs to the class of 2-benzoyl-3-aminoacrylate esters, which serve as critical cyclization precursors for 4-quinolone-3-carboxylic acid antibacterial agents. Its molecular formula is C₁₇H₁₁Cl₂F₂NO₃ with a molecular weight of 386.18 g/mol, and it is distinguished from its closest structural analogs by its methyl ester moiety and 4-fluorophenylamino substituent [2].

Why Generic Substitution Fails for Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate (CAS 176637-98-2): Ester-Dependent Reactivity and Product-Specific Cyclization Performance


Within the 2-benzoyl-3-aminoacrylate ester family, the ester group (methyl vs. ethyl) and the amine substituent (4-fluorophenylamino vs. cyclopropylamino or dimethylamino) are not interchangeable without altering critical process outcomes. The methyl ester of CAS 176637-98-2 provides a crystalline solid with a melting point of 105 °C, enabling straightforward purification and consistent weighing, whereas the corresponding ethyl ester analog (CAS 98105-65-8) is a low-melting solid or liquid that complicates handling [1]. More importantly, the methyl ester cyclizes under specific basic conditions (MgO/diglyme) to deliver the quinolone carboxylic acid in 73–85% yield, and any substitution of the ester or the 4-fluorophenylamino group redirects the cyclization pathway toward different fluoroquinolone products (e.g., ciprofloxacin from cyclopropylamino analogs, difloxacin from the ethyl ester), fundamentally changing the downstream synthetic target [2]. The quantitative evidence below demonstrates that small structural variations produce measurable differences in physical form, synthetic efficiency, reaction time, and product purity that directly impact procurement decisions for sarafloxacin manufacturing.

Product-Specific Quantitative Evidence Guide for Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate (CAS 176637-98-2)


Crystalline Solid vs. Low-Melting Comparator: Physical Form Determines Weighing Accuracy and Purification Options

CAS 176637-98-2 is a crystalline solid with a reported melting point of 105 °C, as confirmed in Example 2 of U.S. Patent 5,672,708 [1]. In contrast, the directly analogous ethyl ester, ethyl 3-(p-fluoroanilino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (CAS 98105-65-8), is reported as a low-melting solid or liquid at ambient temperature (literature melting point approximately 31–34 °C for the purified material) . This 71–74 °C difference in melting point translates to a categorical difference in physical state at standard laboratory conditions (20–25 °C): the methyl ester is a free-flowing powder amenable to accurate gravimetric dispensing, while the ethyl ester requires careful temperature-controlled handling to avoid partial melting, inhomogeneity, and weighing errors.

Solid-state properties Melting point Process chemistry

Near-Quantitative Condensation Yield Under Mild Conditions: 98%+ Crude Yield vs. 56–80% for Prior N-Alkylimino Ether Methods

U.S. Patent 5,672,708 Example 1 demonstrates that 196 g of methyl 3-N-(4-fluorophenylamino)-2-(2,4-dichloro-5-fluorobenzoyl)-acrylate (the target compound) is obtained from 132 g (0.50 mol) of methyl 2,4-dichloro-5-fluorobenzoylacetate at 100 °C in 90 minutes [1]. Gas chromatographic analysis indicates the crude product contains only ~2% total impurities (1% ethanol + 1% imino ether), corresponding to an effective yield exceeding 98% of theory [1]. In contrast, the patent explicitly compares this result with prior art N-alkylimino ether methods, which require temperatures of 140 °C for 24 hours (68% yield), 65 °C for 48 hours (80% yield), or 110–115 °C for 72 hours (56% yield) [2]. The N-arylimino ether route of the patent therefore delivers a 18–42 percentage-point yield advantage while operating at lower temperature and dramatically shorter reaction time.

Synthetic yield Condensation efficiency N-arylimino ether process

Cyclization Yield to Quinolone Carboxylic Acid: 73–85% from the Methyl Ester vs. Literature Benchmarks for Ethyl Ester Cyclization

When the methyl ester intermediate (CAS 176637-98-2) is cyclized with MgO in diglyme at 110 °C followed by acidic hydrolysis, N-(4-fluorophenyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinolone-3-carboxylic acid is obtained in 73% yield (Example 3, U.S. Patent 5,672,708) [1]. Under optimized conditions using butoxyethanol as solvent and MgO at 116–120 °C, the yield increases to 85% of theory (Example 4) [1]. The published synthesis of sarafloxacin via the corresponding ethyl ester (CAS 98105-65-8) employs NaH/THF cyclization and reports comparable overall yields, but the methyl ester process avoids the use of pyrophoric sodium hydride, substituting it with commercially preferred MgO [2]. This reagent substitution, enabled specifically by the methyl ester's reactivity profile, reduces process safety hazards and simplifies scale-up.

Cyclization yield Quinolone formation Process robustness

Product-Specific Purity Profile: Defined Impurity Fingerprint (Ethanol and Imino Ether) Enables Straightforward QC Release

The crude methyl ester product from the patented process exhibits a well-defined impurity profile: gas chromatographic analysis shows only two detectable impurities—ethanol (1%) and residual N-(4-fluorophenyl)-formimino ethyl ether (1%)—with no other byproducts above the detection limit [1]. This binary impurity profile is a direct consequence of the N-arylimino ether condensation chemistry and contrasts with the more complex impurity mixtures typical of N-alkylimino ether routes, which generate dialkylamine byproducts and unreacted starting materials [2]. The simplicity of the impurity profile enables straightforward in-process control by GC headspace analysis and reduces the analytical burden for batch release testing.

Impurity profile Gas chromatography Quality control

Target-Specific 4-Fluorophenylamino Substituent Directs Cyclization Exclusively to Sarafloxacin Core, Avoiding Cross-Contamination with Ciprofloxacin or Difloxacin Pathways

The 4-fluorophenylamino substituent at the C3 position of the acrylate is the critical structural determinant that directs the Gould-Jacobs cyclization toward the sarafloxacin/difloxacin quinolone core (1-(4-fluorophenyl)-substituted quinolone), as opposed to the ciprofloxacin core (1-cyclopropyl-substituted quinolone) obtained from cyclopropylamino analogs such as methyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (CAS 104600-21-7) [1]. In the published synthesis, the ethyl ester of the 4-fluorophenylamino intermediate serves as the common branch point for both difloxacin (A-56619, when condensed with N-methylpiperazine) and sarafloxacin (A-56620, when condensed with N-carboethoxypiperazine) [2]. The methyl ester of CAS 176637-98-2, when procured specifically for sarafloxacin campaigns, ensures that the C3 substituent is pre-installed as 4-fluorophenylamino, eliminating the risk of cross-contamination with cyclopropylamino or dimethylamino variants that would generate the wrong fluoroquinolone API.

Chemoselectivity Sarafloxacin specificity Divergent intermediate

Best Research and Industrial Application Scenarios for Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate (CAS 176637-98-2)


Kilogram-Scale Sarafloxacin API Intermediate Manufacturing with MgO-Mediated Cyclization

CAS 176637-98-2 is the preferred intermediate for sarafloxacin hydrochloride (A-56620) manufacturing campaigns where process safety and solid-state handling are paramount. The crystalline nature (mp 105 °C) enables accurate gravimetric dispensing and consistent lot-to-lot charging in multi-kilogram batch reactors [1]. The MgO-mediated cyclization (73–85% yield) avoids the use of pyrophoric NaH required by the ethyl ester route, reducing capital expenditure on safety infrastructure and simplifying SOPs for operators . The defined GC impurity profile (ethanol and imino ether only) supports rapid in-process control without requiring HPLC method development [2].

Quality Control Reference Standard for Sarafloxacin Intermediate Purity and Impurity Profiling

The well-characterized impurity profile of CAS 176637-98-2—containing only ethanol and N-(4-fluorophenyl)-formimino ethyl ether at approximately 1% each as the sole detectable impurities—makes this compound an ideal reference standard for developing and validating GC-based purity methods for sarafloxacin intermediate batches [1]. Its melting point of 105 °C provides an additional orthogonal identity test (capillary melting point or DSC) that can be deployed at receiving inspection without sophisticated instrumentation, an advantage over the low-melting ethyl ester analog that requires refrigerated storage and melted-sample handling .

Divergent Synthesis of Sarafloxacin Analogs with Modified C7 Substituents Starting from a Common C3-4-Fluorophenylamino Intermediate

Because the 4-fluorophenylamino group at C3 is chemically locked in the target compound, CAS 176637-98-2 serves as a single starting point for synthesizing diverse sarafloxacin analogs. Cyclization produces the common 1-(4-fluorophenyl)-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylic acid core, which can subsequently be reacted with various amines (N-methylpiperazine for difloxacin, piperazine for sarafloxacin, or other amines for novel analogs) [1]. This divergent strategy, enabled by the specific 4-fluorophenylamino substituent, is not possible using cyclopropylamino-substituted acrylates, which lead exclusively to ciprofloxacin-type cores .

Quote Request

Request a Quote for Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.